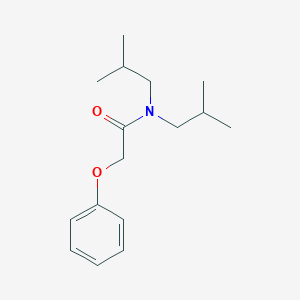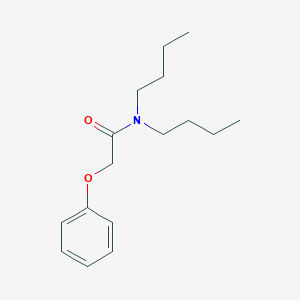![molecular formula C15H12N2O3S2 B263188 1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-](/img/structure/B263188.png)
1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]- is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thioether derivative of 1,3,4-oxadiazole, which is a heterocyclic organic compound with a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]- involves its ability to modulate the activity of certain enzymes and receptors. Specifically, it inhibits the activity of acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels and improved cognitive function. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]- are largely dependent on its mechanism of action. By inhibiting the activity of acetylcholinesterase, this compound can improve cognitive function and memory. Additionally, its potential anticancer activity can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]- in lab experiments include its potential applications in scientific research, its ability to modulate the activity of certain enzymes and receptors, and its potential anticancer activity. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]- include further investigation into its mechanism of action and potential side effects. Additionally, research could focus on its potential applications in the treatment of cognitive disorders and cancer. Furthermore, the synthesis of new derivatives of 1,3,4-oxadiazole could lead to the discovery of compounds with even greater potential for scientific research.
Synthesis Methods
The synthesis of 1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]- involves the reaction of 2-thienyl isothiocyanate with 5-amino-1,3,4-oxadiazole in the presence of a suitable solvent. The resulting thioether derivative is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base to yield the final product.
Scientific Research Applications
1-Ethanone, 1-(4-methoxyphenyl)-2-[[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio]- has potential applications in scientific research due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function and memory. Additionally, this compound has been shown to have potential anticancer activity by inhibiting the growth of cancer cells.
properties
Molecular Formula |
C15H12N2O3S2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H12N2O3S2/c1-19-11-6-4-10(5-7-11)12(18)9-22-15-17-16-14(20-15)13-3-2-8-21-13/h2-8H,9H2,1H3 |
InChI Key |
HEGUDVKTCMJVPV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CS3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)

![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)


![5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)
![3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)